

Technical Guide: Tert-butyl 6-bromopicolinate in Drug Discovery and Development

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Compound of Interest

Compound Name: *Tert-butyl 6-bromopicolinate*

Cat. No.: *B1343331*

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CAS Number: 910044-07-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 6-bromopicolinate**, a key building block in medicinal chemistry. We will cover its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of complex pharmaceutical agents, including a key intermediate for the MEK inhibitor, Trametinib.

Physicochemical Properties

Tert-butyl 6-bromopicolinate is a solid at room temperature with a molecular weight of 258.11 g/mol. It is a heterocyclic building block that is valuable in organic synthesis due to its dual functionality: a bromine atom susceptible to various cross-coupling reactions and a tert-butyl ester protecting group.

Property	Value	Reference
CAS Number	910044-07-4	
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂	
Molecular Weight	258.11 g/mol	
Physical Form	Solid	
Purity	Typically ≥97%	
Storage	2-8°C, Inert atmosphere	

Synthesis of Tert-butyl 6-bromopicolinate

A common method for the synthesis of **tert-butyl 6-bromopicolinate** involves the esterification of 6-bromopicolinic acid.

Experimental Protocol: Esterification of 6-Bromopicolinic Acid

This protocol outlines the synthesis of **tert-butyl 6-bromopicolinate** from 6-bromopicolinic acid using di-tert-butyl dicarbonate.

Materials:

- 6-Bromopicolinic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Tert-butanol (t-BuOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 6-bromopicolinic acid (1.0 eq) in a mixture of tert-butanol and dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford **tert-butyl 6-bromopicolinate**.

Applications in Drug Discovery: Synthesis of a Trametinib Intermediate

Tert-butyl 6-bromopicolinate is a crucial intermediate in the synthesis of Trametinib, a MEK inhibitor used in the treatment of various cancers.^{[1][2]} The following section details a key Suzuki coupling reaction to form a biaryl compound, a core structure in many pharmaceutical agents.

Experimental Protocol: Suzuki Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki coupling of **tert-butyl 6-bromopicolinate** with an arylboronic acid pinacol ester.

Materials:

- **Tert-butyl 6-bromopicolinate**

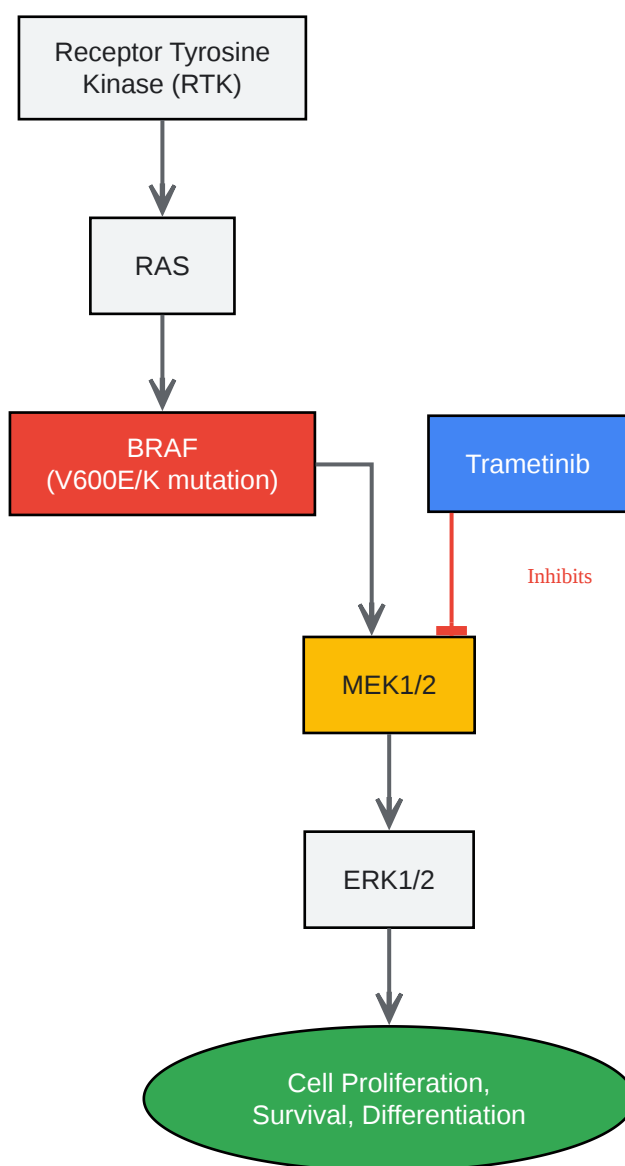
- Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a reaction vessel, combine **tert-butyl 6-bromopicolinate** (1.0 eq), tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and potassium carbonate (2.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
- Heat the reaction mixture to 80-90°C and stir for 4-8 hours.
- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl product.

Signaling Pathway and Experimental Workflow

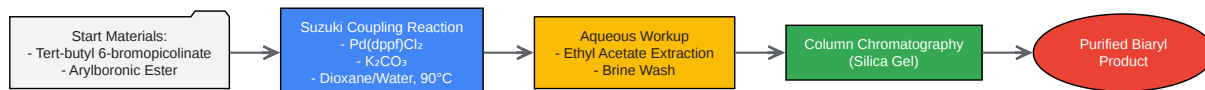
The MEK inhibitor Trametinib, synthesized using the intermediate derived from **tert-butyl 6-bromopicolinate**, targets the MAPK/ERK signaling pathway. This pathway is often hyperactivated in cancer due to mutations in proteins like BRAF and RAS.[1]



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a biaryl compound using **tert-butyl 6-bromopicolinate**.



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Caption: Experimental workflow for a Suzuki coupling reaction.

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